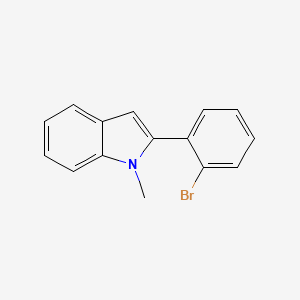

2-(2-Bromophenyl)-1-methyl-1H-indole

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “2-(2-Bromophenyl)-1-methyl-1H-indole” would be expected to show the characteristic bicyclic structure of indoles, with additional substituents. The bromophenyl group would likely cause a significant shift in the chemical shifts of nearby protons in NMR spectroscopy .Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. The presence of the bromophenyl and methyl groups on the indole ring would likely influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly more polar .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Preparation Techniques : A study detailed the preparation of this compound, highlighting its role in the synthesis of other complex molecules (Wong et al., 2017).

Cyclization Reactions : The compound has been used in novel Pd-catalyzed intramolecular cyclization, demonstrating its utility in constructing C–N or C–C bonds (Tang et al., 2014).

Cascade Reactions for Synthesis : It serves as a starting material in efficient one-pot cascade reactions for synthesizing 3-cyano-1H-indoles and their derivatives (Li et al., 2016).

Aryl Radical Building Blocks : This compound has been utilized as a building block in radical cyclization reactions for synthesizing complex heterocycles (Allin et al., 2005).

Applications in Material Science and Medicine

Photophysical Studies : Research on new fluorescent indole derivatives obtained from β-bromodehydroamino acids included this compound, indicating its potential as a fluorescent probe (Pereira et al., 2010).

Organic Anode Catalyst : A study explored its derivatives as organic anode catalysts for glucose electrooxidation, highlighting its potential in fuel cell technology (Hamad et al., 2021).

Retinoic Acid Metabolism Inhibition : Certain indole derivatives, including this compound, have been evaluated for their ability to inhibit retinoic acid metabolism, suggesting potential pharmaceutical applications (Le Borgne et al., 2003).

Direcciones Futuras

The study of indole derivatives is a rich field in medicinal chemistry, with many compounds showing promising biological activity. Future research on “2-(2-Bromophenyl)-1-methyl-1H-indole” could involve investigating its potential biological activities, optimizing its synthesis, or exploring its reactivity in various chemical reactions .

Mecanismo De Acción

Mode of Action:

- Free Radical Bromination : The compound contains a benzylic position (the carbon adjacent to the aromatic ring). Bromination at the benzylic position can occur via a free radical mechanism using N-bromosuccinimide (NBS) as the brominating agent . The NBS generates a succinimidyl radical (S·), which abstracts a hydrogen from the benzylic position, leading to the formation of the brominated product.

Biochemical Pathways:

- Aromatic Substitution : The compound may undergo electrophilic aromatic substitution reactions, although this is less likely due to the presence of the indole ring. Aromatic stabilization in the indole ring makes it less reactive compared to the benzylic position .

Propiedades

IUPAC Name |

2-(2-bromophenyl)-1-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWYEMJIAFOYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

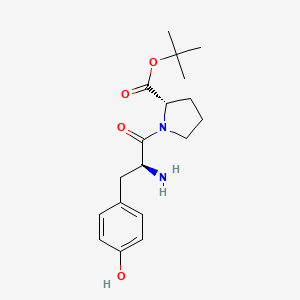

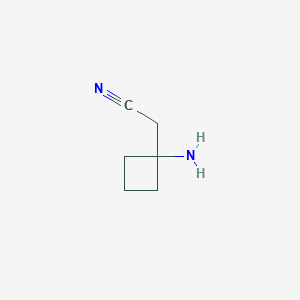

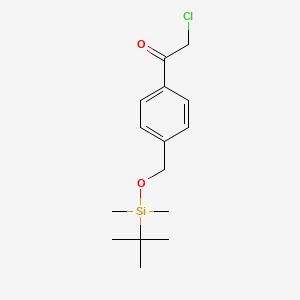

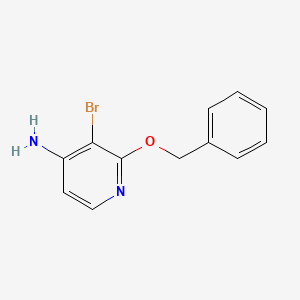

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)

![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

![[(3R,6S)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B6307174.png)

![[(2S)-1-Methylazetidin-2-yl]methanamine bis(trifluoroacetic acid)](/img/structure/B6307181.png)